molecular formula C26H57NO3S B14246847 N,N,N-Trimethyldocosan-1-aminium methanesulfonate CAS No. 463965-85-7

N,N,N-Trimethyldocosan-1-aminium methanesulfonate

Cat. No.: B14246847
CAS No.: 463965-85-7
M. Wt: 463.8 g/mol
InChI Key: FKAKMJQLAUGNIS-UHFFFAOYSA-M
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Description

N,N,N-Trimethyldocosan-1-aminium methanesulfonate is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyldocosan-1-aminium methanesulfonate typically involves the quaternization of docosylamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting quaternary ammonium salt is then treated with methanesulfonic acid to form the methanesulfonate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of more efficient mixing and heating systems.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyldocosan-1-aminium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides and hydroxides are commonly used in substitution reactions.

Major Products

    Oxidation: N,N,N-Trimethyldocosan-1-aminium N-oxide.

    Reduction: Reduced forms of the compound, though less common.

    Substitution: Various substituted quaternary ammonium salts.

Scientific Research Applications

N,N,N-Trimethyldocosan-1-aminium methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as an antimicrobial agent in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Used in the formulation of detergents, fabric softeners, and disinfectants.

Mechanism of Action

The primary mechanism of action of N,N,N-Trimethyldocosan-1-aminium methanesulfonate is its ability to disrupt cell membranes. The long hydrophobic chain inserts into lipid bilayers, while the positively charged nitrogen interacts with negatively charged components of the cell membrane. This leads to increased permeability and eventual cell lysis. The compound also interferes with microbial metabolic processes, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyldocosan-1-aminium chloride
  • N,N,N-Trimethyldocosan-1-aminium bromide
  • N,N,N-Trimethyldocosan-1-aminium sulfate

Uniqueness

N,N,N-Trimethyldocosan-1-aminium methanesulfonate is unique due to its specific counterion, methanesulfonate, which can influence its solubility and reactivity compared to other quaternary ammonium salts. This makes it particularly useful in applications where specific solubility and reactivity profiles are required.

Properties

CAS No.

463965-85-7

Molecular Formula

C26H57NO3S

Molecular Weight

463.8 g/mol

IUPAC Name

docosyl(trimethyl)azanium;methanesulfonate

InChI

InChI=1S/C25H54N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2,3)4;1-5(2,3)4/h5-25H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

FKAKMJQLAUGNIS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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